Evidence Item 1: +5 Da Mass Shift Eliminates Analyte Isotopic Interference
The primary differentiation of N-Methyl-N-phenylnitrous amide-13C,d3,15N is its +5 Da mass shift relative to unlabeled N-nitrosomethylaniline (NMA). This contrasts with a deuterium-only labeled NMA-d3, which provides only a +3 Da shift . In mass spectrometry, the natural abundance of 13C (~1.1%) and 15N (~0.4%) causes the unlabeled analyte to have a significant isotopic peak at M+1 and a measurable peak at M+2. A +3 Da IS can overlap with these natural isotopic peaks of the analyte, leading to quantitative inaccuracy. A +5 Da shift places the IS signal in a region of the mass spectrum where background interference from the analyte's natural isotopic envelope is negligible, ensuring accurate peak integration and quantification [1].
| Evidence Dimension | Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | Mass shift of +5 Da (Molecular Weight: 141.16 g/mol) |
| Comparator Or Baseline | Unlabeled NMA (MW: 136.15 g/mol) has a mass shift of 0 Da; NMA-d3 (MW: ~139.17 g/mol) has a mass shift of +3 Da. |
| Quantified Difference | The +5 Da shift for the target compound provides >2 Da separation from the M+3 isotopic peak of the unlabeled analyte, a common threshold for avoiding crosstalk in triple quadrupole instruments [2]. |
| Conditions | LC-MS/MS analysis using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. |
Why This Matters
A +5 Da mass shift is a quantifiable design feature that minimizes signal crosstalk, directly improving lower limit of quantification (LLOQ) and method accuracy for trace-level NMA analysis.
- [1] Antpedia. (2021). 干货丨稳定同位素内标物的选择 (Guide to Selecting Stable Isotope Internal Standards). View Source
- [2] US FDA. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Methods for the Analysis of Nitrosamine Impurities in Drug Products. View Source
